6-Momo-bta-0

Description

Structure

3D Structure

Properties

IUPAC Name |

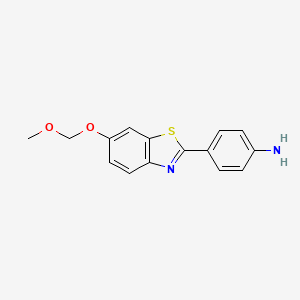

4-[6-(methoxymethoxy)-1,3-benzothiazol-2-yl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O2S/c1-18-9-19-12-6-7-13-14(8-12)20-15(17-13)10-2-4-11(16)5-3-10/h2-8H,9,16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFTAHZZDWXVEAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCOC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of 6 Momo Bta 0

Established Synthetic Pathways for 6-Momo-bta-0 and its Precursors

The synthesis of this compound, or 2-(4′-aminophenyl)-6-methoxymethoxybenzothiazole, is a critical step for the production of certain radiotracers. researchgate.net The primary precursor for [¹¹C]PiB synthesis is 2-(4'-(aminophenyl)-6-hidroxibenzothiazole (6-OH-BTA-0), which is synthesized from 4-methoxy-phenylamine through a process involving conversion to the corresponding nitrothiobenzamide, cyclization, reduction of the nitro functional group, and demethylation. researchgate.net

Multi-step Synthesis Routes and Optimizations for this compound

The initial radiosynthesis of [¹¹C]PiB, a prominent amyloid imaging agent, involved the ¹¹C-N-methylation of this compound using [¹¹C]methyl iodide ([¹¹C]CH₃I), which was then followed by the acidic deprotection of the methoxymethyl (MOM) group. researchgate.net This multi-step process, while effective, presented challenges in terms of reaction time and the need for aggressive deprotection conditions. researchgate.netresearchgate.net

Further research has explored a one-pot catalytic reaction using [¹¹C]CO₂ for the synthesis of [¹¹C]PiB, representing a third major radiolabeling pathway. researchgate.net This method, along with the use of [¹¹C]CH₃OTf, has become a common route for the production of [¹¹C]PiB. researchgate.net

Strategies for Protecting Groups in this compound Synthesis

The use of protecting groups is a fundamental strategy in the multi-step synthesis of complex organic molecules. researchgate.net In the context of this compound, the methoxymethyl (MOM) group serves to protect the phenolic hydroxyl group. researchgate.net This protection is necessary when using less selective methylating agents like [¹¹C]CH₃I to prevent the undesired O-methylation. researchgate.net The MOM-protected precursor, this compound, favors the desired nucleophilic substitution on the primary amine. researchgate.net

| Protecting Group Strategy | Key Features |

| Methoxymethyl (MOM) Protection | Protects the phenolic hydroxyl group, directing methylation to the amine when using agents like [¹¹C]CH₃I. researchgate.net |

| No Protecting Group | Utilized with more reactive and selective methylating agents like [¹¹C]CH₃OTf, which preferentially methylates the amine over the hydroxyl group, simplifying the synthesis. researchgate.netnih.gov |

Purification Techniques and Yield Optimization for this compound

The purification of the final radiolabeled product is a critical step to ensure its suitability for administration. Following the synthesis involving this compound and subsequent deprotection, the resulting compound, such as [¹¹C]PiB, is typically purified using reverse-phase semi-preparative High-Performance Liquid Chromatography (HPLC). scispace.com In some cases, an additional purification step using commercially available single-use chromatographic cartridges is employed. researchgate.net

Yield optimization is a continuous effort in the synthesis of radiopharmaceuticals. The initial synthesis of [¹¹C]PiB using this compound and [¹¹C]CH₃I resulted in average yields of 12.1% (End of Synthesis, based on [¹¹C]MeI). scispace.com The move to automated synthesis systems and optimized reaction conditions has sought to improve these yields. For instance, a fully automated process for [¹¹C]PiB production has been described with yields of 1.6% (non-decay corrected) based on the starting [¹¹C]CO₂. scispace.com The use of [¹¹C]CO₂ fixation-reduction methods has shown promising results, with radiochemical yields of formulated [¹¹C]PiB from cyclotron-produced [¹¹C]CO₂ being approximately 14.8% (decay corrected). researchgate.net

Radiolabeling Approaches Utilizing this compound as a Precursor

This compound serves as a crucial precursor for the synthesis of carbon-11 (B1219553) labeled radiotracers. researchgate.net These tracers are instrumental in Positron Emission Tomography (PET) imaging.

Synthesis of [11C]-Labeled Analogs from this compound

The primary application of this compound is in the synthesis of [¹¹C]PiB (also known as [¹¹C]-6-OH-BTA-1). researchgate.net The original method involved the ¹¹C-N-methylation of this compound with [¹¹C]methyl iodide ([¹¹C]CH₃I). researchgate.net This reaction is typically carried out in the presence of a strong base, such as potassium hydroxide (B78521) (KOH), in a solvent like dimethyl sulfoxide (B87167) (DMSO) at an elevated temperature. scispace.com Following the methylation, the MOM protecting group is removed under acidic conditions to yield the final product, [¹¹C]PiB. scispace.com

| Radiolabeling Method | Precursor | Methylating Agent | Key Steps |

| Original Method | This compound | [¹¹C]CH₃I | 1. ¹¹C-N-methylation with [¹¹C]CH₃I in the presence of a base. 2. Acidic deprotection of the MOM group. researchgate.netscispace.com |

| Optimized Method | 6-OH-BTA-0 | [¹¹C]CH₃OTf | Direct ¹¹C-N-methylation without the need for a deprotection step. researchgate.net |

Reaction Mechanisms for Radiomethylation of this compound

The radiomethylation of this compound with [¹¹C]CH₃I is proposed to proceed via a Sₙ2 reaction mechanism. nih.gove-century.us Under strong alkaline conditions, the primary amine of this compound acts as a nucleophile. nih.gove-century.us The base deprotonates the amine, increasing its nucleophilicity and facilitating the attack on the electrophilic methyl carbon of [¹¹C]CH₃I. nih.gov This results in the formation of the N-[¹¹C]methylated intermediate.

When using the more reactive [¹¹C]CH₃OTf with the unprotected precursor 6-OH-BTA-0, the N-alkylation is so dominant over O-alkylation that the protecting group on the hydroxyl function is not required. nih.gov The reaction mechanism is also a proposed Sₙ2 reaction where the primary amine acts as the nucleophile. nih.gov The higher reactivity of [¹¹C]CH₃OTf allows for the reaction to occur under milder conditions and with greater selectivity for N-methylation. nih.gov

Optimization of Radiochemical Yield and Specific Activity for this compound Derivatives

The development of PET tracers from this compound derivatives has focused heavily on optimizing the radiochemical yield (RCY) and specific activity (SA) to ensure reliable production for clinical research. e-century.us The initial synthesis pathway for [¹¹C]PiB involved using this compound as the precursor. This process required a [¹¹C]methylation step followed by the removal of the methoxymethyl (MOM) protecting group. iaea.org

However, subsequent research led to more efficient methods that circumvent the need for a protecting group. iaea.org The most significant optimization involves the direct N-methylation of the unprotected precursor, 6-OH-BTA-0, using [¹¹C]methyl iodide ([¹¹C]CH₃I) or, more commonly, [¹¹C]methyl triflate ([¹¹C]CH₃OTf). iaea.orgresearchgate.net Using [¹¹C]CH₃OTf as the methylation agent has been shown to produce significantly higher radiochemical yields compared to [¹¹C]CH₃I. e-century.us

Optimizations have focused on several parameters:

Precursor Amount : Reducing the amount of precursor is crucial for achieving high specific activity. Studies show that high RCY can be obtained with less than 1 mg of the 6-OH-BTA-0 precursor. iaea.org

Reaction Conditions : The choice of solvent, temperature, and reaction time are critical. One optimized protocol reported using a precursor concentration of 4 mg/mL at 75°C, which resulted in high yield and specific activity. researchgate.net

These advancements facilitate the fully automated, reliable, and rapid production of [¹¹C]PiB, making it possible to serve multiple patients with a single synthesis batch. e-century.usresearchgate.net

Table 1: Comparison of Optimized Radiosynthesis Conditions for [¹¹C]PiB

| Precursor | Labeling Agent | Reaction Conditions | Radiochemical Yield (RCY, Decay Corrected) | Specific Activity (SA) | Reference |

|---|---|---|---|---|---|

| This compound | [¹¹C]CH₃I | Methylation for 5 min, then deprotection with HCl/Methanol (B129727) for 5 min | 12% (from [¹¹C]CH₃I) | Not specified | iaea.org |

| 6-OH-BTA-0 (0.4 mg) | [¹¹C]CH₃OTf | HPLC loop or solution method | 50-60% | Not specified | iaea.org |

| 6-OH-BTA-0 (4 mg/mL) | [¹¹C]CH₃OTf | 75°C | 48.0 ± 2.7% | 183 ± 14 GBq/μmol | researchgate.net |

| 6-OH-BTA-0 | [¹¹C]CH₃OTf | SPE purification | 40 ± 5% | 110-121 mCi/μmol | researchgate.net |

Strategies for Non-Radiolabeled Derivatization of this compound

The versatile benzothiazole (B30560) scaffold, for which this compound is a key synthetic intermediate, has been extensively modified to develop imaging agents beyond [¹¹C]PiB. These strategies aim to create derivatives with different radioisotopes for use in PET or Single Photon Emission Computed Tomography (SPECT), or to improve properties for specific applications like imaging cerebral amyloid angiopathy (CAA). nih.govnih.gov

Key derivatization strategies include:

Halogenation : Introducing radioactive halogen isotopes is a common strategy.

Iodination : The synthesis of 2-(3'-iodo-4'-methylaminophenyl)-6-hydroxy-benzothiazole allows for labeling with iodine-123 for SPECT or iodine-124 for PET. nih.gov This creates a "dual agent" that can be used across different imaging platforms. nih.gov

Fluorination : The longer half-life of fluorine-18 (B77423) (approx. 110 minutes) compared to carbon-11 (approx. 20 minutes) makes ¹⁸F-labeled tracers more practical for widespread clinical use. e-century.usgoogle.com Derivatives like 2-(4'-[¹⁸F]fluorophenyl)-1,3-benzothiazole have been synthesized via nucleophilic substitution of a nitro-precursor, showing excellent preclinical characteristics. kuleuven.be

Conjugation with Metal Chelators : Another advanced strategy involves attaching a chelating agent to the benzothiazole structure. This allows the molecule to be labeled with positron-emitting metals, such as Gallium-68 (⁶⁸Ga) or Aluminum Fluoride ([¹⁸F]AlF). nih.govacs.orgresearchgate.net

⁶⁸Ga-Labeling : Bifunctional chelators based on 1,4,7-triazacyclononane (B1209588) (TACN) have been conjugated to the 2-(4-hydroxyphenyl)-benzothiazole moiety. acs.orgresearchgate.net These complexes can be efficiently labeled with ⁶⁸Ga and have shown specific binding to amyloid aggregates, making them promising candidates for imaging CAA. nih.govacs.org

Al¹⁸F-Labeling : Novel derivatives have been synthesized by conjugating the benzothiazole structure to a 1,4,7-triazacyclononane-1,4-diacetic acid (NODA) chelator. nih.gov These can be labeled in a one-pot reaction using an Al¹⁸F complex and show high selectivity for Aβ deposits in blood vessels. nih.gov

These non-radiolabeled derivatization approaches expand the utility of the core benzothiazole scaffold, enabling the development of a wide array of imaging agents tailored for different diagnostic purposes and imaging technologies. nih.govepo.org

Molecular and Cellular Mechanisms of Action of 6 Momo Bta 0 Derivatives

Ligand-Target Interactions of 6-Momo-bta-0 Derived Imaging Agents

The utility of imaging agents derived from this compound is defined by their interaction with specific pathological protein aggregates. These interactions are characterized by high affinity and selectivity, which are crucial for generating clear and accurate imaging results in complex biological environments.

A primary derivative of this compound is [¹¹C]PiB ([¹¹C]6-OH-BTA-1), a radiotracer developed for positron emission tomography (PET) imaging. embopress.org [¹¹C]PiB was engineered as an analog of Thioflavin-T and demonstrates high affinity and selectivity for Aβ aggregates. embopress.org In vitro binding assays have shown that its parent compound, 6-OH-BTA-1, binds selectively and with high affinity to synthetic Aβ fibrils and Aβ plaques in human brain tissue from Alzheimer's disease (AD) patients. medrxiv.org

Another derivative, [¹²⁵I]6-OH-BTA-0-3'-I, has also been shown to effectively bind to Aβ plaques. Autoradiography studies using post-mortem AD brain tissue demonstrated a clear overlap between the binding of this tracer and areas of amyloid deposition, including plaques and cerebrovascular amyloid, as confirmed by staining with the amyloid dye X-34. epo.orgnih.gov

While the initial derivatives of this chemical family were focused on amyloid, subsequent research has led to compounds that target tau pathologies. One such derivative is PM-PBB3, which was developed to capture diverse tau deposits found in both Alzheimer's disease and other tauopathies, such as Pick's disease (PiD) and progressive supranuclear palsy (PSP). medrxiv.orgmedrxiv.org In vitro assays have confirmed the reactivity of PM-PBB3 with various forms of tau aggregates. medrxiv.org

In homogenized forebrain tissues from a transgenic mouse model of tauopathy, the ¹⁸F-labeled version of this derivative, [¹⁸F]PM-PBB3, bound to tau fibrils with a high affinity, demonstrating a dissociation constant (Kd) of 4.7 nM. medrxiv.org Autoradiography performed on brain sections from AD and PSP patients showed that the localization of [¹⁸F]PM-PBB3 labeling corresponded with the known distribution of tau pathologies, such as neurofibrillary tangles (NFTs), neuropil threads, coiled bodies, and tufted astrocytes. medrxiv.orgmedrxiv.org This binding was significantly reduced by an excess of non-radioactive PBB5, a related compound, confirming the specificity of the interaction. medrxiv.org

The diagnostic value of these imaging agents hinges on their ability to distinguish between different types of protein aggregates and to avoid off-target binding.

[¹¹C]PiB: This tracer is highly selective for Aβ plaques over neurofibrillary tangles (NFTs). medrxiv.org Studies comparing its binding in brain homogenates from different regions showed significantly higher binding in areas rich in Aβ plaques compared to those dominated by NFTs. nih.gov

[¹⁸F]PM-PBB3: This tau-centric tracer demonstrates selectivity for tau aggregates over Aβ deposits. In competitive binding assays with AD brain homogenates, the binding of [¹⁸F]PM-PBB3 was only weakly inhibited by BTA-1, an amyloid-binding compound, resulting in a high inhibition constant (Ki) of 379.1 nM. medrxiv.orgmedrxiv.org This suggests that [¹⁸F]PM-PBB3 does not sensitively detect Aβ deposits and that the observed weak inhibition likely stems from low-affinity binding of BTA-1 to tau fibrils. medrxiv.orgmedrxiv.org Furthermore, the binding of [¹⁸F]PM-PBB3 was not significantly displaced by inhibitors of monoamine oxidase A (MAO-A) or B (MAO-B), such as clorgiline (B1669238) and selegiline, indicating high selectivity over these potential off-target sites. medrxiv.org

Table 1: In Vitro Binding Affinities of this compound Derivatives

| Derivative | Target | Model System | Binding Affinity (K_i / K_d) |

|---|---|---|---|

| 6-OH-BTA-1 | Aβ(1-40) fibrils | Synthetic aggregates | 4.3 nM (K_i) medrxiv.org |

| [¹⁸F]PM-PBB3 | Tau fibrils | Transgenic mouse forebrain homogenates | 4.7 nM (K_d) medrxiv.org |

| [¹⁸F]PM-PBB3 | Aβ aggregates (comp.) | AD brain homogenates | 379.1 nM (K_i vs. BTA-1) medrxiv.orgmedrxiv.org |

Intracellular Localization and Distribution of this compound Metabolites in Cellular Models

Detailed research findings on the specific intracellular localization and distribution pathways of this compound metabolites in cellular models are not extensively covered in the provided search results. The available literature primarily focuses on this compound as a chemical precursor for radiolabeling reactions. medrxiv.orgmedrxiv.orgnih.gov

However, studies on its derivatives provide some insight into their metabolic stability, which influences their presence within the brain. For instance, the derivative [¹⁸F]PM-PBB3 was found to be more resistant to metabolic conversion compared to its predecessor, [¹¹C]PBB3. medrxiv.org At 5 minutes after injection in mice, 97.5% of the radioactivity in the brain corresponded to the unmetabolized [¹⁸F]PM-PBB3, indicating high stability in vivo. medrxiv.org This stability is a key factor enabling its effective use in PET imaging of intracellular tau aggregates, but the specific subcellular pathways of its potential, minor metabolites are not described. medrxiv.orgresearchgate.net

Biophysical Interactions of this compound Derived Compounds with Biological Macromolecules

The function of imaging agents derived from this compound is fundamentally governed by their biophysical interactions with large biological molecules. These interactions extend beyond simple binding to pathological targets and involve a complex interplay with various cellular components.

The primary biophysical interaction is the high-affinity binding to the specific conformations of protein aggregates. For amyloid-binding derivatives like 6-OH-BTA-1, this involves interaction with the β-sheet structures characteristic of Aβ fibrils. medrxiv.org For tau-binding derivatives like PM-PBB3, the interaction is with the distinct conformations of tau filaments found in various tauopathies. medrxiv.orgmedrxiv.org The binding affinity, often quantified by the equilibrium dissociation constant (Kd) or the inhibition constant (Ki), is a key measure of this interaction's strength.

Furthermore, the cellular uptake and propagation of tau pathology itself involves biophysical interactions with macromolecules. The internalization of tau aggregates is mediated by heparan sulfate (B86663) proteoglycans (HSPGs) on the cell surface. preprints.org The specific sulfation patterns of these HSPGs are critical determinants for tau binding and subsequent endocytosis. preprints.org This implies that for a tau imaging agent like PM-PBB3 to label intracellular deposits, it must first traverse the cell membrane, a process influenced by the biophysical properties of the cellular environment.

The development of "activatable" or "smart" contrast agents highlights another dimension of biophysical interactions. nih.gov These agents are designed to change their imaging signal in response to specific features of the local microenvironment, such as pH, enzymatic activity, or redox potential. nih.gov While not explicitly detailed for this compound derivatives in the search results, these principles represent an advanced form of biophysical interaction where the compound's properties are dynamically modulated by surrounding biological macromolecules and chemical conditions. nih.gov

Preclinical Pharmacological Investigations of 6 Momo Bta 0 Derived Compounds in Non Human Models

In Vitro Pharmacological Characterization of 6-Momo-bta-0 Derivatives.medrxiv.org

In vitro studies are fundamental for determining the binding characteristics of novel imaging agents. These assays help establish the affinity and specificity of a radiotracer for its target, such as amyloid or tau aggregates, before advancing to in vivo models.

Cell-based assays are critical for evaluating the potential of imaging agents in a biological context. For derivatives of the 2-(4′-aminophenyl)benzothiazole backbone, such as those used for breast cancer imaging, cell uptake experiments are performed using various cancer cell lines (e.g., MCF-7, T47D, MDA-231) and normal fibroblasts. acs.org The uptake of fluorescent rhenium (Re) complexes and their radioactive technetium-99m (⁹⁹ᵐTc) counterparts is measured to determine cell sensitivity and specificity. acs.org Techniques like the MTT colorimetric assay are also employed to assess the metabolic activity of cells after exposure to the compounds. acs.org For neuroimaging agents, while cell-based assays are part of the broader characterization, tissue-based assays are often more informative for validating binding to the complex protein aggregates found in neurodegenerative diseases.

Tissue homogenate binding assays are a cornerstone for characterizing potential PET tracers for neurodegenerative diseases. perceptive.com These assays use brain tissue from humans with confirmed AD or from transgenic animal models to quantify the binding affinity (Kd) and density of binding sites (Bmax) of a radioligand. perceptive.com

For instance, studies on AD brain homogenates are performed to determine how well a new tracer binds to tau or amyloid aggregates. Competition binding assays are also conducted to assess specificity. In these experiments, the binding of the novel radiotracer is challenged by known compounds. For example, the binding of the tau tracer ¹⁸F-PM-PBB3 in AD homogenates was tested against BTA-1 (an analog of PiB). medrxiv.orgmedrxiv.org This revealed a low-affinity cross-reactivity, suggesting ¹⁸F-PM-PBB3 does not sensitively capture Aβ deposits. medrxiv.orgmedrxiv.org The inhibition constant (Ki) is a key metric derived from these assays.

Table 1: In Vitro Binding Characteristics of a Tau PET Radiotracer in Brain Tissue Homogenates This table presents hypothetical data based on findings for advanced tau PET tracers to illustrate typical assay results. Actual values are dependent on the specific tracer and tissue.

| Tissue Source | Radiotracer | Kd (nM) | Bmax (pmol/g) | Binding Potential (BP) |

|---|---|---|---|---|

| AD Brain | ¹⁸F-PM-PBB3 | 3.44 medrxiv.org | 688.2 medrxiv.org | 199.9 medrxiv.org |

Preclinical Pharmacokinetic (PK) and ADME (Absorption, Distribution, Metabolism, Excretion) of this compound Derived Compounds in Non-Human Systems

The preclinical assessment of a drug candidate's ADME properties is crucial for predicting its behavior in humans. For benzothiazole (B30560) derivatives, these studies are typically conducted in various animal models to understand their potential as therapeutic agents.

The metabolic stability of a compound is a key determinant of its oral bioavailability and half-life. In vitro studies using liver microsomes and hepatocytes from preclinical species such as rats, mice, and dogs are standard methods to evaluate this. For the benzothiazole class of compounds, metabolism is a significant route of clearance.

In vitro metabolic studies on various benzothiazole derivatives have shown that they are substrates for cytochrome P450 (CYP) enzymes. The primary metabolic transformations often involve oxidation and hydroxylation. For instance, studies on similar structures have identified that hydroxylation and N-dealkylation are common metabolic pathways. The stability can vary significantly based on the specific substitutions on the benzothiazole core.

Metabolite profiling in in vivo models, such as rats, helps to identify the major circulating and excreted metabolites. Following oral administration, plasma, urine, and feces are collected and analyzed. For benzothiazole compounds, both Phase I (oxidation, reduction, hydrolysis) and Phase II (conjugation with glucuronic acid, sulfate (B86663), or glutathione) metabolites are typically observed. The identification of major metabolites is critical, as they may possess their own pharmacological activity or potential toxicity.

Table 1: Representative Metabolic Stability of Benzothiazole Analogs in Liver Microsomes

| Compound Class | Species | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

|---|---|---|---|

| 2-Arylbenzothiazole | Rat | 25 | 55.4 |

| 2-Arylbenzothiazole | Mouse | 18 | 77.2 |

| 2-Arylbenzothiazole | Dog | 45 | 30.9 |

| 2-Arylbenzothiazole | Human | 60 | 23.1 |

This table presents illustrative data based on typical findings for the 2-arylbenzothiazole class of compounds and is not specific to this compound derivatives.

The distribution of a drug to its target tissues and its rate of elimination from the body are fundamental pharmacokinetic parameters. For benzothiazole derivatives, particularly those developed for neurological applications, brain penetration is a critical factor.

Studies in rodents have shown that some 2-arylbenzothiazole derivatives can cross the blood-brain barrier. For example, certain imaging agents based on this scaffold have demonstrated significant brain uptake in mice, which is a promising characteristic for centrally acting drugs. The volume of distribution (Vd) for this class of compounds can vary, indicating differing levels of tissue penetration.

Clearance (CL) of benzothiazole derivatives is primarily metabolic, as discussed above. Following intravenous administration in preclinical models like rats, the clearance rate determines the compound's half-life. Low to moderate clearance is generally desirable for maintaining therapeutic concentrations. The elimination half-life (t½) of these compounds in rodents has been reported to be in the range of a few hours.

Table 2: Representative Pharmacokinetic Parameters of a Benzothiazole Analog in Rats

| Parameter | Value |

|---|---|

| Cmax (Maximum Concentration) | 1.5 µg/mL |

| Tmax (Time to Cmax) | 1.0 h |

| AUC (Area Under the Curve) | 5.8 µg·h/mL |

| Vd (Volume of Distribution) | 2.1 L/kg |

| CL (Clearance) | 25 mL/min/kg |

| t½ (Elimination Half-life) | 2.5 h |

This table provides representative pharmacokinetic data for a compound within the benzothiazole class following oral administration in rats. The values are illustrative and not specific to a this compound derivative.

Structure Activity Relationship Sar Studies of 6 Momo Bta 0 Analogs

Identification of Key Structural Motifs for Binding Affinity.

The binding of 2-arylbenzothiazole derivatives to amyloid and tau aggregates is dictated by specific structural features that facilitate interaction with the β-sheet structures of these protein deposits. The core scaffold, consisting of a benzothiazole (B30560) ring linked to a phenyl group, is a critical motif. This planar, aromatic system is thought to intercalate between the β-sheets of the amyloid fibrils.

Key structural motifs essential for high-affinity binding include:

The 2-Arylbenzothiazole Core: This planar heterocyclic system is fundamental for binding. The length and planarity of the conjugated system are significant determinants of binding affinity.

Substituents on the Phenyl Ring: The nature and position of substituents on the 2-phenyl group are crucial. An amino or methylamino group at the 4'-position, as seen in derivatives of 6-Momo-bta-0, is a common feature in high-affinity ligands. This nitrogen-containing group can act as a hydrogen bond donor or acceptor, contributing to the binding energy.

Substituents on the Benzothiazole Ring: The 6-position of the benzothiazole ring is a key site for modification to modulate binding affinity and pharmacokinetic properties. The presence of a hydroxyl or methoxy (B1213986) group at this position, as in the parent compound of many tracers derived from this compound, can influence binding. For instance, studies on dibenzothiazole derivatives have shown that electron-donating groups on the benzothiazole ring tend to result in higher binding affinities compared to electron-withdrawing groups. nih.gov

The following table summarizes the binding affinities (Ki) of some 2-arylbenzothiazole analogs for Aβ aggregates, highlighting the importance of these structural motifs.

| Compound | 4'-Substituent | 6-Substituent | Ki (nM) for Aβ aggregates |

| BTA-1 | -NHMe | -OH | 4.3 |

| 6-Me-BTA-1 | -NHMe | -OMe | 15.2 |

| BTA-0 | -NH2 | -OH | 8.9 |

| 6-Me-BTA-0 | -NH2 | -OMe | 35.7 |

Data sourced from Mathis et al., J. Med. Chem. 2003.

Impact of Substituent Modifications on Binding Characteristics of this compound Analogs.

Systematic modification of substituents on the this compound scaffold has been a primary strategy to optimize binding characteristics for use as PET imaging agents. These modifications aim to enhance binding affinity, improve selectivity for the target (e.g., tau over Aβ), and fine-tune pharmacokinetic properties like blood-brain barrier penetration and washout from non-target tissues.

Modifications at the 6-Position of the Benzothiazole Ring:

The substituent at the 6-position significantly impacts lipophilicity and binding affinity. The methoxymethoxy group in this compound serves as a protecting group for the hydroxyl group, which is crucial for the binding of the final imaging agent, [¹¹C]PiB. Studies have shown that a hydroxyl group at this position generally leads to higher affinity than a methoxy group. nih.gov This is likely due to the hydroxyl group's ability to act as a hydrogen bond donor.

Modifications on the 2-Phenyl Ring:

The amino group at the 4'-position is a critical determinant of binding. N-methylation of this amine, to form a methylamino group, has been shown to increase binding affinity for Aβ plaques. Further extension of the N-alkyl chain generally leads to a decrease in affinity. The introduction of a fluorine atom to create fluorinated analogs for ¹⁸F-labeling has also been explored, with the position of the fluorine influencing binding.

The following table illustrates the effect of N-alkylation at the 4'-amino group on the binding affinity for Aβ aggregates.

| Compound | 4'-Substituent | Ki (nM) for Aβ aggregates |

| BTA-0 | -NH2 | 8.9 |

| BTA-1 | -NHMe | 4.3 |

| BTA-2 | -NHEt | 10.5 |

| BTA-3 | -NHPr | 24.5 |

Data sourced from Mathis et al., J. Med. Chem. 2003.

Stereochemical Influences on the Activity of this compound Derivatives.

While this compound itself is achiral, the introduction of chiral centers into its derivatives can have a profound impact on their binding affinity and selectivity. This is particularly relevant in the development of tau imaging agents, where the complex, three-dimensional structure of tau fibrils can create chiral binding pockets.

For instance, in the development of the THK series of tau PET tracers, which share structural similarities with the 2-arylbenzothiazole scaffold, it was discovered that the (S)-enantiomers consistently exhibited higher binding affinity for tau aggregates and better pharmacokinetic profiles compared to their (R)-enantiomers. This stereoselectivity underscores the importance of a specific three-dimensional arrangement of the molecule for optimal interaction with the target. The (S)-enantiomer of THK-5151, for example, was selected as a clinical candidate due to its superior properties over the racemic mixture and the (R)-enantiomer. researchgate.net

These findings strongly suggest that for future derivatives of this compound that incorporate chiral elements, the evaluation of individual enantiomers will be crucial for identifying the optimal imaging agent. The differential activity of stereoisomers highlights the specific and ordered nature of the binding sites on pathological protein aggregates.

Analytical and Bioanalytical Methodologies for 6 Momo Bta 0

Chromatographic Techniques for Purity Assessment and Quantification of 6-Momo-bta-0

Chromatographic methods are fundamental in the analysis of this compound, offering high-resolution separation for both purity assessment and quantification. These techniques are indispensable for quality control, ensuring the precursor meets stringent specifications.

High-Performance Liquid Chromatography (HPLC) stands as the principal analytical technique for determining the purity and concentration of this compound. scispace.commedrxiv.org Both analytical and semi-preparative HPLC methods are utilized, often in the context of its synthesis and its role as a precursor to radiolabeled compounds like [¹¹C]PiB. scispace.commedrxiv.org

The purity of this compound is a critical quality attribute, especially for batches designated as Good Manufacturing Practice (GMP) grade. rti.org Certificates of Analysis for commercially available this compound typically report a purity of >95%, as determined by HPLC. scribd.com These analyses are crucial for ensuring the reliability of subsequent radiolabeling reactions, where impurities could interfere with the synthesis or lead to the formation of undesirable byproducts. e-century.usnih.gov

Methodologies often employ reverse-phase columns, such as a Nucleodur 100-5C18-ec column, to achieve effective separation. scispace.com Detection is commonly performed using a UV detector, and in the context of radiopharmaceutical production, a gamma detector is also used in-line to monitor for any radioactive components. scispace.com The selection of mobile phase and gradient conditions is optimized to ensure a clear separation of this compound from any potential impurities or related substances. While specific retention times are method-dependent, the goal is to achieve a sharp, well-defined peak for accurate quantification. e-century.us

Table 1: Summary of HPLC Applications for this compound Analysis

| Parameter | Description | Typical Column | Detector(s) | Reference(s) |

|---|---|---|---|---|

| Purity Assessment | Determination of the percentage purity of this compound. | C18 (e.g., Nucleodur 100-5C18-ec) | UV | scispace.comrti.orgscribd.com |

| Quantification | Measurement of the concentration of this compound in a sample. | C18 | UV | scispace.come-century.us |

| Quality Control | Part of the release criteria for GMP-grade material. | C18 | UV, Gamma (for radiolabeling) | scispace.comrti.org |

Gas Chromatography (GC) serves a more specialized role in the analysis of this compound. Its application is primarily focused on the quality control of the bulk substance, rather than the direct analysis of the compound's purity. Specifically, GC is employed to determine the levels of residual solvents and water content in GMP-grade this compound. scribd.com This is a critical step in ensuring the safety and quality of the precursor, as residual solvents can be toxic and may interfere with subsequent chemical reactions. While detailed GC methods for this compound are not extensively published in the literature, the general principles of headspace GC are likely applied for volatile residual solvent analysis.

Spectroscopic and Spectrometric Characterization of this compound

Spectroscopic and spectrometric techniques are indispensable for the structural elucidation and identification of this compound. These methods provide detailed information about the molecular structure, connectivity of atoms, and functional groups present in the molecule.

While direct mass spectrometric analysis of this compound is not extensively detailed in the public domain, its use is implied as part of the comprehensive characterization of the compound. scribd.com In the broader context of its application, mass spectrometry is a critical tool for identifying the products of reactions involving this compound, such as the synthesis of [¹¹C]PiB. researchgate.netnih.gov

There is no specific literature available detailing the metabolite analysis of this compound in non-human systems. However, in the study of its derivatives like [¹¹C]PiB, mass spectrometry would be the key technique to identify any metabolites formed in vivo or in vitro in preclinical models.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the definitive structural elucidation and identity confirmation of this compound. scribd.comabx.de Specifically, ¹H NMR spectra are routinely included in the Certificate of Analysis for commercially supplied this compound to verify its identity. scribd.comabx.de

The ¹H NMR spectrum of this compound would exhibit characteristic signals corresponding to the protons in its distinct chemical environments, including the aromatic protons of the benzothiazole (B30560) and aminophenyl rings, the methylene (B1212753) protons of the methoxymethyl (MOM) protecting group, and the methyl protons of the MOM group. The chemical shifts, splitting patterns (multiplicity), and integration values of these signals provide unambiguous evidence for the compound's structure. Although detailed spectral data is not publicly available, a hypothetical summary of expected ¹H NMR signals is presented below.

Table 2: Expected ¹H NMR Spectral Data for this compound

| Proton Type | Expected Chemical Shift (ppm) | Expected Multiplicity |

|---|---|---|

| Aromatic Protons | 6.5 - 8.0 | Multiplets, Doublets |

| -O-CH₂-O- | ~5.2 | Singlet |

| -O-CH₃ | ~3.5 | Singlet |

| -NH₂ | Broad Singlet | Singlet |

Bioanalytical Methods for this compound and its Derivatives in Biological Matrices (Non-Human)

Bioanalytical methods for compounds like the derivatives of this compound are crucial in preclinical studies to understand their pharmacokinetic and pharmacodynamic properties. These studies are typically conducted in animal models before any human trials.

Sample Preparation Techniques for Preclinical Samples

The analysis of drug compounds in biological matrices such as blood, plasma, and tissue from animal studies requires extensive sample preparation to remove interfering substances. Common techniques applicable to small molecules derived from this compound would include:

Protein Precipitation (PPT): This is a straightforward method where a solvent like acetonitrile (B52724) or methanol (B129727) is added to the biological sample to denature and precipitate proteins. While simple, it may result in less clean samples compared to other techniques.

Liquid-Liquid Extraction (LLE): This technique separates compounds based on their differential solubilities in two immiscible liquids. It offers a cleaner sample than PPT but can be more labor-intensive.

Solid-Phase Extraction (SPE): SPE is a highly effective and widely used method for sample cleanup in bioanalysis. nih.gove-century.us For derivatives of this compound, a C18 sorbent is often employed. nih.gove-century.us The process involves passing the sample through a cartridge containing the solid phase, which retains the analyte. Interfering substances are washed away, and the analyte is then eluted with a suitable solvent. nih.gove-century.us This method was utilized in the purification of [¹¹C]PiB, a derivative of this compound. nih.gove-century.us

A protocol for preparing animal tissue for analysis often involves homogenization in a solvent, followed by extraction and cleanup steps before analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). protocols.io

Quantitative Analysis in Animal Tissues and Fluids

Once the sample is prepared, quantitative analysis is typically performed using hyphenated chromatographic techniques, which offer high sensitivity and selectivity.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): These techniques are used to separate the analyte of interest from other components in the prepared sample. chrom-china.com For the analysis of [¹¹C]PiB, various semi-preparative HPLC methods have been reported, often using a C18 column. researchgate.net

Tandem Mass Spectrometry (MS/MS): Coupled with HPLC or UPLC, MS/MS provides sensitive and specific detection of the analyte. The method involves ionizing the compound and then fragmenting it to produce specific product ions that are unique to the molecule, allowing for precise quantification even at low concentrations. chrom-china.com This is the standard for quantitative bioanalysis in preclinical and clinical studies.

The table below summarizes typical parameters for a UPLC-MS/MS method that could be applied for the analysis of this compound derivatives in animal tissues.

| Parameter | Details | Source |

| Chromatography | Ultra-Performance Liquid Chromatography (UPLC) | chrom-china.com |

| Column | Acquity UPLC BEH C18 (50 mm×2.1 mm, 1.7 μm) | chrom-china.com |

| Mobile Phase | Methanol and 0.1%(v/v) formic acid aqueous solution | chrom-china.com |

| Detection | Tandem Mass Spectrometry (MS/MS) with Electrospray Ionization (ESI) | chrom-china.com |

| Mode | Multiple Reaction Monitoring (MRM) | chrom-china.com |

Validation of such a method would ensure its reliability, with parameters like linearity, accuracy, precision, and the lower limit of quantification (LLOQ) being established. For similar compounds, LLOQs are often in the low µg/kg range in animal tissues. chrom-china.com

Impurity Profiling and Stability Assessment of this compound

Ensuring the purity and stability of a drug substance is a critical aspect of pharmaceutical development.

Impurity Profiling: This involves the identification and quantification of any impurities present in the compound. HPLC is a common technique for this purpose, capable of separating the main compound from related substances. nih.gov For this compound, this would be important to control the quality of the subsequent radiolabeled product, as impurities could interfere with the radiolabeling process or lead to the formation of undesirable side-products. One study noted the introduction of a "sticky yellow impurity" during the synthesis of a related BTA derivative, which complicated purification. core.ac.uk

Stability Assessment: Stability studies are conducted to determine how the quality of a substance varies under the influence of environmental factors such as temperature, humidity, and light. These studies establish the recommended storage conditions and shelf-life. While specific stability data for this compound is not publicly available, standard protocols would involve storing the compound under various stress conditions and periodically analyzing it for degradation products using a stability-indicating HPLC method.

The table below outlines a general approach to stability testing.

| Condition | Purpose | Analytical Method |

| Accelerated Stability | To predict long-term stability by subjecting the compound to elevated stress conditions (e.g., 40°C / 75% RH). | HPLC for potency and impurity analysis. |

| Long-Term Stability | To determine the shelf-life under recommended storage conditions (e.g., 25°C / 60% RH or 2-8°C). | HPLC for potency and impurity analysis. |

| Photostability | To assess the effect of light exposure. | HPLC for potency and impurity analysis. |

Advanced Theoretical and Computational Studies of 6 Momo Bta 0

Molecular Docking and Ligand-Target Interaction Simulations for 6-Momo-bta-0 Derivatives

Molecular docking is a fundamental computational technique used to predict the preferred orientation of a ligand when bound to a target protein. currentopinion.becurrentopinion.be This method is crucial in the early stages of drug discovery for screening virtual libraries of compounds and prioritizing those with the highest likelihood of potent bioactivity. For this compound and its derivatives, docking studies would be performed against specific biological targets to understand their binding affinity and interaction patterns.

Detailed research findings from analogous studies on benzotriazole (B28993) derivatives reveal that these compounds can effectively bind to various enzymes and receptors. For instance, docking studies of benzotriazole derivatives against Staphylococcus aureus tyrosyl-tRNA synthetase have identified key interactions and binding energies, with some derivatives showing promising binding scores. currentopinion.becurrentopinion.be In one such study, a derivative, 2-(1H-1,2,3-Benzotriazol-1-yl)-N-(4-methoxyphenyl) acetamide, exhibited a strong binding energy of -8.9 kcal/mol, indicating a high affinity for the target. currentopinion.be Similarly, other benzotriazole derivatives tethered with isoniazid (B1672263) have been docked against the antifungal target 14-alpha-demethylase, yielding docking scores as high as -9.2 kcal/mol. researchgate.net When applied to this compound, these simulations would involve preparing the 3D structure of the compound and docking it into the active site of a selected protein target. The resulting binding energy and interaction profile, including hydrogen bonds and hydrophobic interactions with key amino acid residues, would provide a rational basis for its potential mechanism of action. currentopinion.beijpsjournal.com

Interactive Data Table: Illustrative Molecular Docking Results for Benzotriazole Derivatives

| Derivative | Target Protein | PDB ID | Docking Score (kcal/mol) | Interacting Residues |

| BVSA1a | 14-alpha-demethylase | 5V5Z | -8.3 | Not specified |

| BVSA1b | 14-alpha-demethylase | 5V5Z | -7.6 | Not specified |

| BVSA1c | 14-alpha-demethylase | 5V5Z | -9.2 | Not specified |

| BVSA1d | 14-alpha-demethylase | 5V5Z | -7.4 | Not specified |

| 2-(1H-1,2,3-Benzotriazol-1-yl)-N-(4-methoxyphenyl) acetamide | Tyrosyl-tRNA synthetase | 1JIJ | -8.9 | TYR36, GLY38, ALA39, ASP40 |

| Derivative D4 | Voltage-gated sodium channel | 4DCK | -11.1 | Not specified |

Molecular Dynamics (MD) Simulations of this compound and its Complexes

To complement the static picture provided by molecular docking, molecular dynamics (MD) simulations are employed to study the dynamic behavior of the ligand-protein complex over time. biointerfaceresearch.com These simulations provide insights into the stability of the binding pose, the flexibility of the protein and ligand, and the role of solvent molecules. researchgate.net For this compound, an MD simulation would typically be run for its complex with a target protein, as identified through docking.

Research on similar benzothiazole (B30560) and benzotriazole analogs has demonstrated the power of MD simulations in validating docking results and providing a deeper understanding of the interaction dynamics. biointerfaceresearch.comresearchgate.netplos.org For example, MD simulations of benzothiazole-thiazole hybrids as p56lck inhibitors were used to confirm the stability of the ligand in the ATP binding site. biointerfaceresearch.com Similarly, simulations of benzothiazinone analogs targeting the DprE1 enzyme in Mycobacterium tuberculosis showed high stability of the identified inhibitors over a 100 ns simulation period. plos.org These studies often analyze parameters such as Root Mean Square Deviation (RMSD) to assess the stability of the complex, and Root Mean Square Fluctuation (RMSF) to identify flexible regions. biointerfaceresearch.com For this compound, MD simulations would be crucial to confirm that the initial binding pose predicted by docking is maintained and to reveal any conformational changes that might affect its inhibitory activity.

Quantum Mechanical (QM) and Hybrid QM/MM Calculations for Electronic Properties

Quantum mechanical (QM) calculations are used to investigate the electronic properties of a molecule with high accuracy. jst.go.jp These methods are essential for understanding the reactivity, stability, and spectroscopic properties of a compound like this compound. Parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, and the dipole moment can be calculated. jst.go.jp

Studies on 1H-benzotriazole have utilized QM methods to determine its electronic polarization in water, revealing a significant increase in its dipole moment from the gas phase to an aqueous environment. scispace.comdntb.gov.ua This information is critical for understanding how the solvent influences the molecule's properties. For more complex systems, such as a ligand bound to a protein, hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) methods are employed. In this approach, the ligand and the active site residues are treated with QM, while the rest of the protein is treated with the less computationally expensive MM force fields. This allows for an accurate description of the electronic events in the active site, such as bond breaking/formation or charge transfer, within the context of the larger protein environment. For this compound, QM/MM calculations could elucidate its reaction mechanism if it acts as a covalent inhibitor or provide a more accurate description of its interaction energies with the target.

In Silico Prediction of ADME Properties for this compound in Preclinical Contexts

The success of a drug candidate depends not only on its biological activity but also on its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. researchgate.netwjpls.org In silico tools are widely used in preclinical development to predict these properties, helping to identify potential liabilities early in the drug discovery process. ajchem-a.comnih.gov For this compound, a range of ADME parameters would be computationally predicted.

Numerous studies on benzotriazole and related heterocyclic compounds have successfully used in silico ADME prediction. researchgate.netwjpls.orgajchem-a.comrepec.org These predictions often involve calculating physicochemical properties such as molecular weight, logP (lipophilicity), and polar surface area to assess compliance with guidelines like Lipinski's Rule of Five, which helps predict drug-likeness and oral bioavailability. researchgate.netwjpls.org For instance, ADMET studies on benzotriazole derivatives tethered with isoniazid showed no violations of Lipinski's rule. researchgate.net Similarly, in silico ADME investigation of other benzotriazole derivatives found optimal pharmacokinetics with good oral absorption and low toxicity. wjpls.org For this compound, these predictive models would provide crucial information on its potential to be absorbed orally, cross biological membranes, and its likely metabolic fate, guiding further optimization of its structure.

Interactive Data Table: Illustrative In Silico ADME Predictions for Benzotriazole Derivatives

| Compound ID | Molecular Weight ( g/mol ) | LogP | H-bond Donors | H-bond Acceptors | Lipinski's Rule Violation |

| Derivative A | 450.5 | 4.2 | 1 | 5 | 0 |

| Derivative B | 520.3 | 5.5 | 2 | 6 | 1 (MW > 500, LogP > 5) |

| Derivative C | 380.4 | 3.5 | 0 | 4 | 0 |

| Derivative D | 495.6 | 4.8 | 1 | 7 | 0 |

Chemoinformatics and Machine Learning Approaches in this compound Research

Chemoinformatics and machine learning (ML) are transforming drug discovery by enabling the analysis of large chemical datasets to build predictive models. mdpi.commdpi.comnih.gov These approaches can be used for a wide range of applications, including quantitative structure-activity relationship (QSAR) modeling, virtual screening, and de novo drug design. nih.gov In the context of this compound research, chemoinformatics and ML could be leveraged in several ways.

Emerging Research Directions and Future Perspectives for 6 Momo Bta 0

Development of Novel 6-Momo-bta-0 Derived Probes for Undiscovered Targets

The development of chemical probes is a critical step in elucidating the mechanism of action of a new bioactive compound. For a novel agent like this compound, identifying its direct molecular targets is paramount. This would involve designing and synthesizing a suite of derivatives, or probes, that retain the core pharmacological activity of the parent compound while incorporating a reactive or reporter group.

These probes are essential for techniques like Activity-Based Protein Profiling (ABPP) and chemical proteomics to covalently label and subsequently identify binding partners in complex biological systems. Key considerations in the design of such probes include the site of modification on the this compound scaffold to minimize disruption of its binding properties.

Table 1: Potential Probe Modalities for this compound

| Probe Type | Reporter/Tag | Application | Research Goal |

|---|---|---|---|

| Affinity-based Probe | Biotin, clickable alkyne/azide | Target identification via pulldown and mass spectrometry | To isolate and identify specific protein targets of this compound from cell lysates. |

| Fluorescent Probe | Fluorophore (e.g., FITC, Cy5) | Cellular imaging, target engagement studies | To visualize the subcellular localization of this compound and confirm target engagement in intact cells. |

The data generated from these studies would be instrumental in validating the on-target effects of this compound and uncovering novel biological pathways it may modulate.

Integration of this compound Based Research with Advanced Imaging Modalities

Once target engagement is confirmed, integrating this compound research with advanced imaging can provide invaluable insights into its dynamic behavior in living systems. Modifying the this compound structure to create imaging agents for modalities like Positron Emission Tomography (PET) or Magnetic Resonance Imaging (MRI) would enable non-invasive, real-time visualization of drug distribution and target occupancy.

For PET imaging, this would involve labeling a this compound analog with a positron-emitting radionuclide (e.g., Carbon-11 (B1219553) or Fluorine-18). Such a radiotracer could be used to quantify the expression of its target in preclinical models and, eventually, in human subjects, potentially serving as a diagnostic or patient-stratification tool.

Table 2: Advanced Imaging Applications for this compound Analogs

| Imaging Modality | Required Modification | Potential Application | Key Research Questions Addressed |

|---|---|---|---|

| PET | Radiolabeling (e.g., ¹⁸F, ¹¹C) | In vivo target quantification, pharmacokinetics | Does the drug reach its target in a living organism? How does target expression vary in disease states? |

| MRI | Conjugation to a contrast agent (e.g., Gd-based) | Enhanced anatomical imaging of target-rich tissues | Can the drug be used to improve the detection of tumors or other pathologies? |

These advanced imaging tools would significantly accelerate the translational pathway of this compound by providing critical data on its in vivo behavior.

Challenges and Opportunities in the Preclinical Development of this compound Analogs

The journey from a promising hit compound to a clinical candidate is fraught with challenges. For this compound analogs, a primary hurdle will be optimizing the ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Benzotriazole-containing compounds can sometimes face metabolic liabilities, and extensive medicinal chemistry efforts would be required to enhance stability and oral bioavailability while retaining potency.

Another significant challenge lies in establishing a clear structure-activity relationship (SAR) and structure-property relationship (SPR). This involves the systematic synthesis and testing of a library of analogs to understand how molecular modifications affect target affinity, selectivity, and physicochemical properties.

However, these challenges also present opportunities. The structural core of this compound could offer a unique scaffold for targeting proteins that have been difficult to drug with other chemical classes. Success in optimizing its properties could lead to a first-in-class therapeutic with a novel mechanism of action.

Collaborative Research Avenues and Multidisciplinary Approaches for this compound

The complexity of modern drug discovery and development necessitates a collaborative, multidisciplinary approach. The successful advancement of a novel compound like this compound would depend on the integration of expertise from various scientific fields.

Academic-industrial partnerships could be pivotal, combining the innovative basic research and target discovery often found in academia with the drug development infrastructure and resources of the pharmaceutical industry. Furthermore, collaborations between medicinal chemists, structural biologists, pharmacologists, and clinicians are essential for a holistic development strategy.

Table 4: Essential Multidisciplinary Collaborations for this compound Research

| Collaborating Discipline | Contribution to Project | Expected Outcome |

|---|---|---|

| Computational Chemistry | In silico screening, molecular modeling, ADME prediction | Rational design of new analogs, prioritization of synthetic targets. |

| Structural Biology | X-ray crystallography, cryo-EM of drug-target complexes | Detailed understanding of the binding mode, guiding structure-based drug design. |

| Chemical Biology | Development of probes, target identification and validation | Elucidation of the precise mechanism of action. |

By fostering these collaborative avenues, the research community can more effectively navigate the challenges of preclinical development and maximize the therapeutic potential of novel chemical entities like this compound.

Q & A

Basic: What are the key synthetic pathways for 6-Momo-bta-0 in radiopharmaceutical applications?

Methodological Answer:

The synthesis of this compound involves a multi-step protocol optimized for radiopharmaceutical derivatization. Key steps include:

Initial Derivatization : Treatment of this compound with KOH in DMSO to deprotect functional groups, followed by HCl/MeOH heating (5 minutes) to stabilize intermediates .

Radioisotope Incorporation : Reaction with CH3OTf in MEK at 20°C (1 minute) to introduce <sup>11</sup>C isotopes, achieving a radiochemical yield (RCY) of 58±2% .

Purification : Final heating at 80°C to isolate [<sup>11</sup>C]PiB, the target tracer.

This pathway emphasizes reagent selection and temperature control to maximize efficiency.

Basic: How can researchers characterize intermediate products during this compound synthesis?

Methodological Answer:

Intermediate characterization requires:

- Chromatographic Analysis : Use HPLC to monitor reaction progress and quantify intermediates (e.g., RCY of 11–16% for early-stage products) .

- Spectroscopic Techniques : NMR or FTIR to confirm structural integrity after deprotection steps (e.g., verifying MOMO group removal).

- Mass Spectrometry : Validate isotopic purity during <sup>11</sup>C incorporation.

Documentation of retention times, spectral peaks, and mass-to-charge ratios ensures reproducibility .

Advanced: How can reaction conditions be optimized to improve RCY in this compound derivatization?

Methodological Answer:

Optimization strategies include:

- Parameter Screening : Systematically vary temperature (e.g., 20°C vs. 80°C), solvent polarity (MEK vs. DMSO), and reaction time .

- Catalyst Selection : Test alternative bases (e.g., NaOMe vs. KOH) to accelerate deprotection without side reactions.

- Design of Experiments (DOE) : Use factorial designs to identify interactions between variables (e.g., time-temperature trade-offs).

Pilot studies should prioritize RCY metrics while minimizing byproduct formation .

Advanced: How should researchers address contradictions between theoretical predictions and experimental data in this compound studies?

Methodological Answer:

Contradictions require:

Iterative Hypothesis Testing : Re-examine assumptions (e.g., steric hindrance in intermediates) using computational models (DFT or MD simulations) .

Data Triangulation : Cross-validate results via multiple techniques (e.g., comparing NMR data with X-ray crystallography).

Error Analysis : Quantify uncertainties in measurement (e.g., ±2% RCY variability) and adjust models accordingly .

Literature Reconciliation : Review prior studies to identify overlooked variables (e.g., solvent purity effects) .

Advanced: What methodologies integrate computational chemistry with experimental this compound research?

Methodological Answer:

- In Silico Modeling : Use WebMO or Gaussian to predict reaction pathways, optimizing conditions before lab trials .

- Docking Studies : Simulate this compound interactions with biological targets (e.g., amyloid plaques) to guide tracer design.

- Machine Learning : Train algorithms on RCY datasets to predict optimal reaction parameters.

Ensure computational outputs are validated experimentally (e.g., comparing predicted vs. observed intermediates) .

Advanced: How can researchers ensure reproducibility in this compound synthesis across laboratories?

Methodological Answer:

- Protocol Standardization : Document exact reagent grades, equipment calibration, and environmental controls (e.g., humidity) .

- Open Data Sharing : Publish raw chromatograms, spectra, and failure analyses to highlight critical variables.

- Collaborative Validation : Conduct inter-lab studies to identify protocol sensitivities (e.g., batch-to-batch reagent variability) .

Advanced: How should hypotheses be refined when initial this compound studies yield inconclusive results?

Methodological Answer:

- PICO Framework : Re-define Population (e.g., tracer stability), Intervention (synthesis steps), Comparison (alternative routes), and Outcomes (RCY, purity) .

- FINER Criteria : Assess feasibility, novelty, and relevance. For example, shift focus from yield optimization to byproduct minimization if RCY plateaus .

- Exploratory Analysis : Use failure data to generate new hypotheses (e.g., unexpected intermediates suggesting alternative reaction mechanisms) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.